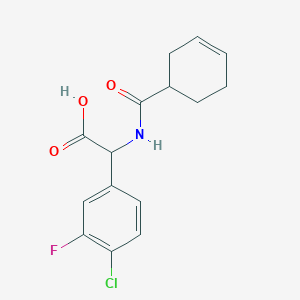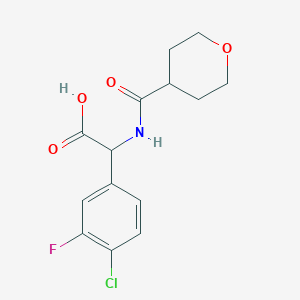![molecular formula C18H23NO5 B6664062 2-[3-(9-Oxa-2-azaspiro[5.5]undecane-2-carbonyl)phenoxy]acetic acid](/img/structure/B6664062.png)
2-[3-(9-Oxa-2-azaspiro[5.5]undecane-2-carbonyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(9-Oxa-2-azaspiro[55]undecane-2-carbonyl)phenoxy]acetic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9-Oxa-2-azaspiro[5.5]undecane-2-carbonyl)phenoxy]acetic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common method is the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst.
Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(9-Oxa-2-azaspiro[5.5]undecane-2-carbonyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the phenoxyacetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(9-Oxa-2-azaspiro[5.5]undecane-2-carbonyl)phenoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Explored for its potential therapeutic properties, including antituberculosis activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(9-Oxa-2-azaspiro[5.5]undecane-2-carbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
9-Oxa-2-azaspiro[5.5]undecane: Shares the spirocyclic core but lacks the phenoxyacetic acid moiety.
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different substituents.
9-tert-Butyl-3-methyl-1-oxa-9-azaspiro[5.5]undecane-3,9-dicarboxylate: A derivative with additional functional groups.
Uniqueness
What sets 2-[3-(9-Oxa-2-azaspiro[5.5]undecane-2-carbonyl)phenoxy]acetic acid apart is its combination of the spirocyclic structure with the phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(9-oxa-2-azaspiro[5.5]undecane-2-carbonyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO5/c20-16(21)12-24-15-4-1-3-14(11-15)17(22)19-8-2-5-18(13-19)6-9-23-10-7-18/h1,3-4,11H,2,5-10,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKCKTZJSCRJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)CN(C1)C(=O)C3=CC(=CC=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chloro-3-fluorophenyl)-2-[(1,1-dioxothiolane-3-carbonyl)amino]acetic acid](/img/structure/B6663983.png)
![6-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6663990.png)
![4-[(1-Ethylsulfonylpiperidin-4-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6663997.png)
![2-[2-[(4-Phenylcyclohexyl)carbamoyl]phenyl]sulfanylpropanoic acid](/img/structure/B6664003.png)
![3-[1-[4-[2,2-Difluoroethyl(methyl)carbamoyl]phenyl]-3,5-dimethylpyrazol-4-yl]propanoic acid](/img/structure/B6664010.png)
![6-[1-(1-Benzofuran-2-yl)ethyl-propylcarbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664014.png)
![2-[2-Ethoxy-4-[methyl(oxan-2-ylmethyl)carbamoyl]phenoxy]acetic acid](/img/structure/B6664016.png)
![6-[[2-(4-Methoxyphenyl)-2-methylpropyl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6664023.png)
![2-[(3-Chloro-4-methylphenyl)-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6664031.png)
![6-[3-(3-Methylbutoxy)pyrrolidine-1-carbonyl]pyridine-2-carboxylic acid](/img/structure/B6664046.png)
![4-[4-(4-Fluorophenyl)-2-methylpyrrolidine-1-carbonyl]benzoic acid](/img/structure/B6664058.png)
![2-[2-Ethoxy-4-[(3-ethylcyclohexyl)carbamoyl]phenoxy]acetic acid](/img/structure/B6664070.png)
